2-咪唑-1-基-乙胺二氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-imidazolines, closely related to 2-Imidazol-1-yl-ethylamine dihydrobromide, has been achieved through reactions involving substituted aldehydes and ethylenediamine, utilizing ultrasound irradiation in aqueous medium for high yields (Sant' Anna et al., 2009). Additionally, a method involving Michael addition, hydrazinolysis, followed by Curtius rearrangement, has been reported for the synthesis of 2-(1-Imidazolyl)ethanamine, a compound closely related to the topic compound, with a notable overall yield (Ri-sheng, 2010).

Molecular Structure Analysis

The molecular structure of related imidazole compounds, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene·BH3, has been elucidated through X-ray crystallography, showcasing head-to-tail alignment of molecular dipoles in the solid state, indicative of the structural intricacies these molecules can exhibit (Ramnial et al., 2003).

Chemical Reactions and Properties

Imidazoline derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution, demonstrating the chemical reactivity and applicability of such compounds in industrial applications (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of imidazole compounds, including melting points and solubility, can be inferred from their structural characteristics and intermolecular interactions, such as dihydrogen bonds, which significantly influence their physical state and behavior in different environments (Ramnial et al., 2003).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, such as their reactivity towards corrosion inhibition and biological activity, are dictated by their molecular structure, particularly the functional groups and their electronic configuration, which determine their interaction with metal surfaces and biological targets (Zhang et al., 2015).

科学研究应用

免疫调节和抗肿瘤活性

咪唑衍生物,如咪喹莫德,因其免疫调节和抗肿瘤活性而受到探索。咪喹莫德通过局部诱导细胞因子激活免疫系统,显示出治疗各种皮肤疾病和肿瘤的希望,而本身在体外没有抗病毒或抗增殖活性。它展示了在体内现场细胞因子刺激和分泌的独特机制,表明其作为皮肤疾病创新外用剂的潜力 (Syed,2001).

咪唑啉衍生物的广泛生物活性

咪唑啉衍生物,包括 2-取代咪唑啉,表现出广泛的生物活性,强调了它们在神经退行性、炎症、自身免疫、癌症和传染病中的潜力。重点关注其作为药物组合物中的活性成分和诊断成像剂的应用,突出了它们的结构多样性和药理学重要性 (Sa̧czewski 等人,2016).

抗菌和抗真菌功效

咪唑及其衍生物在抗菌和抗真菌治疗中发挥着重要作用。它们是制造酮康唑和克霉唑等药物的关键成分,对广泛的微生物和真菌病原体显示出疗效。这种多功能性使咪唑成为开发新的抗菌剂的关键分子,以应对微生物耐药的挑战 (文献综述,2022).

油田缓蚀

咪唑啉化合物被广泛用作油田中的缓蚀剂,突出了它们在工业应用中的重要性。研究重点是开发针对复杂油田条件的环保高效的咪唑啉基缓蚀剂,强调需要更深入地了解其缓蚀机理 (刘建国,2011).

在材料科学中的应用

咪唑盐骨架,如沸石咪唑盐骨架 (ZIF),因其优异的性能(包括热稳定性和化学稳定性)以及在储氢、吸附和分离方面的潜力而备受关注。以著名的 ZIF-7 为例,其合成和应用说明了该材料在各种技术和环境领域的前景 (肖和刘,2019).

安全和危害

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The relevant paper retrieved discusses the synthesis and therapeutic potential of imidazole containing compounds . Further details would require access to the full text of the paper.

属性

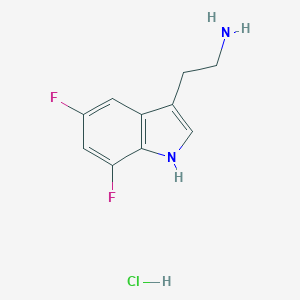

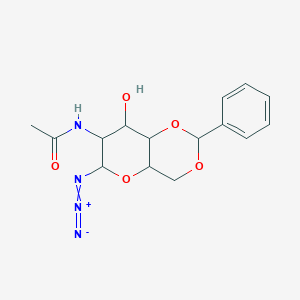

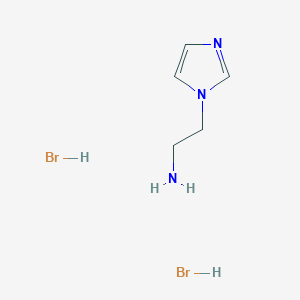

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPRYKSXJTJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592102 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazol-1-yl-ethylamine dihydrobromide | |

CAS RN |

167298-66-0 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。